

Introduction: The Quinolinone Scaffold in Drug Discovery

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Compound of Interest

Compound Name: 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B1663216

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The quinoline and quinolinone ring systems are classified as "privileged structures" in medicinal chemistry. This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Substituted quinolines and quinolinones have demonstrated a remarkable breadth of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Their prevalence in both natural products and synthetic drugs underscores their importance.[3]

The subject of this guide, **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one**, is not just another quinolinone derivative. It is a strategically designed synthetic intermediate featuring two key reactive sites: a nucleophilic substitution-prone chloro group at the C4 position and a reducible nitro group at the C3 position. This dual functionality makes it an exceptionally valuable precursor for generating large libraries of diverse compounds, a critical process in modern drug discovery.[5] This guide will provide the foundational knowledge required to synthesize, characterize, and strategically utilize this potent chemical tool.

Physicochemical Properties and Structural Elucidation

The precise arrangement of functional groups in **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** dictates its reactivity and potential applications.

Chemical Structure

Caption: Figure 1. Chemical Structure.

Core Data

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source |
|-------------------|----------------------------------------------------------------|--------|
| CAS Number | 79966-13-5 | [6][7] |
| Molecular Formula | C ₁₀ H ₇ ClN ₂ O ₃ | [6][7] |
| Molecular Weight | 238.63 g/mol | [7] |
| Appearance | Solid | [6] |
| Purity | Typically >98% (Commercial) | [6] |

Predicted Spectroscopic Signatures

While specific experimental data for this compound is not readily available in the public domain, its structure allows for the confident prediction of its key spectroscopic features.[8] Researchers synthesizing this molecule should expect the following signatures:

- ¹H NMR (Proton NMR):** The spectrum will be characterized by signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. An upfield singlet around 3.5-4.0 ppm would be indicative of the N-methyl (N-CH₃) group.
- ¹³C NMR (Carbon NMR):** The spectrum will show ten distinct carbon signals. Key signals to identify would be the carbonyl carbon (C=O) of the quinolinone ring (approx. 160-170 ppm), carbons bearing the chloro and nitro groups, and the N-methyl carbon (approx. 30-35 ppm).
- IR (Infrared) Spectroscopy:** The IR spectrum should display strong, characteristic absorption bands for the carbonyl (C=O) stretch around 1650-1680 cm⁻¹, asymmetric and symmetric stretches for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹ respectively, and a C-Cl stretch in the 700-800 cm⁻¹ region.
- MS (Mass Spectrometry):** The mass spectrum should show a distinct molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak will appear

as a characteristic M/M+2 cluster in an approximate 3:1 ratio. For $C_{10}H_7^{35}ClN_2O_3$, the expected m/z would be ~238.

Synthesis and Mechanism

A reliable synthetic route to **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** can be proposed based on established quinoline chemistry. The pathway involves a three-step sequence starting from N-methylaniline.

Proposed Synthetic Pathway

Caption: Figure 2. Proposed Synthetic Workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one

- **Rationale:** This step involves a thermal condensation reaction to construct the core quinolinone ring system. N-methylaniline serves as the aniline precursor, and diethyl malonate provides the three carbons needed to form the pyridinone ring.
- **Procedure:**
 - Combine N-methylaniline (1.0 eq) and diethyl malonate (1.2 eq) in a high-boiling point solvent such as diphenyl ether.
 - Heat the mixture to reflux (approx. 250-260 °C) for 2-3 hours. Monitor the reaction progress by TLC.
 - Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.
 - Dilute the mixture with hexane to facilitate further precipitation.
 - Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the solvent, and dry to yield the product.

Step 2: Synthesis of 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one

- **Rationale:** This is an electrophilic aromatic substitution reaction. The quinolinone ring is activated towards electrophiles, and the C3 position is electronically favored for nitration. A mixture of nitric and sulfuric acid is the classic and effective nitrating agent.
- **Procedure:**
 - Carefully add 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 eq) in portions to concentrated sulfuric acid at 0 °C with stirring.
 - Once dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
 - Pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
 - Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.

Step 3: Synthesis of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one**

- **Rationale:** The hydroxyl group at the C4 position is converted to a good leaving group (a chlorosulfite ester intermediate) and then displaced by a chloride ion. Phosphorus oxychloride (POCl_3) is a standard and highly effective reagent for this type of transformation.
- **Procedure:**
 - In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl_3 , 5-10 eq).
 - Add a catalytic amount of dimethylformamide (DMF).
 - Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The suspension should become a clear solution.
 - Carefully remove the excess POCl_3 under reduced pressure.

- Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.
- The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol or a similar solvent may be required for purification.

Chemical Reactivity and Derivatization Potential

The synthetic utility of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** stems from the orthogonal reactivity of its chloro and nitro substituents.

Nucleophilic Aromatic Substitution (S_NAr) at C4

The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the quinolinone ring system. The chloride ion is an excellent leaving group, facilitating a wide range of substitution reactions.^{[9][10]}

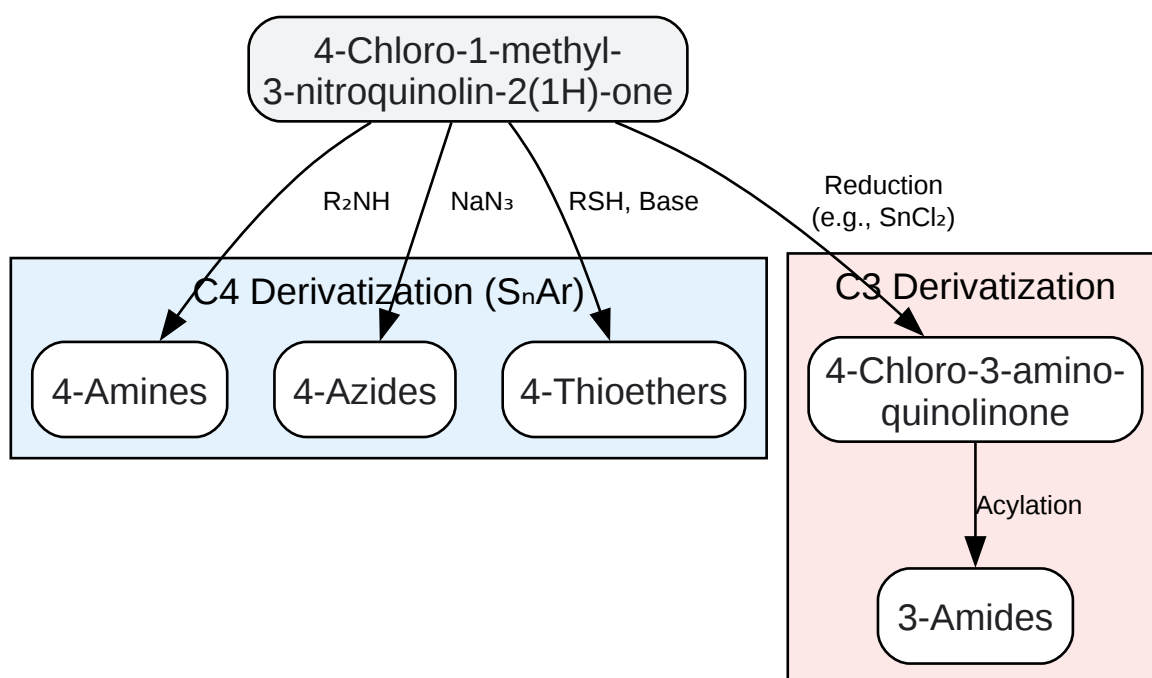
- Amination: Reaction with primary or secondary amines (R₂NH) yields 4-amino derivatives.
- Azidation: Treatment with sodium azide (NaN₃) produces the 4-azido compound, a versatile precursor for creating triazoles via click chemistry or for reduction to the 4-amino derivative.^[9]
- Thiolation: Reaction with thiols (RSH) in the presence of a base affords 4-thioether derivatives.^[10]

Reduction of the C3-Nitro Group

The nitro group can be readily reduced to an amine under various conditions (e.g., using SnCl₂, H₂/Pd-C, or iron in acetic acid). This introduces a new nucleophilic site, the 3-amino group, which can be further functionalized through acylation, alkylation, or diazotization reactions.

A Platform for Library Synthesis

The ability to perform selective reactions at either the C4 or C3 position allows for a logical and efficient approach to library synthesis for screening campaigns.



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Caption: Figure 3. Key Derivatization Pathways.

Biological Significance and Therapeutic Potential

While specific biological data for **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** is not extensively documented, the broader quinolinone class is rich in biological activity. Derivatives have been investigated for:

- **Anticancer Activity:** Many substituted quinolines have shown potent activity against various cancer cell lines, including breast cancer.[5]
- **Antimicrobial Effects:** The quinoline scaffold is central to many antibacterial and antifungal agents.[2][3]
- **Antiviral Properties:** Certain quinoline derivatives have been explored for their potential to inhibit viral replication.[1]

Therefore, **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** should be viewed as a high-potential starting material for the synthesis of novel compounds to be screened for these and other

therapeutic activities.

Safety and Handling

As a laboratory chemical, **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** should be handled with appropriate care.^[11] It is a nitro-aromatic compound containing a reactive chloro group.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.
- **Hazards:** While a specific SDS is not universally available, related compounds like 4-chloro-3-nitroaniline are classified as highly toxic.^[12] It is prudent to treat this compound as potentially toxic if ingested, inhaled, or absorbed through the skin.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is a synthetically versatile and valuable building block for chemical and pharmaceutical research. Its well-defined reactive sites at the C3 and C4 positions provide a robust platform for creating diverse molecular libraries. By understanding its synthesis, reactivity, and the established biological importance of the quinolinone scaffold, researchers are well-equipped to leverage this compound in the pursuit of novel therapeutic agents and other advanced materials.

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